2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrrolo ring fused to a pyrimidin-4-one core. The molecule contains methyl substituents at positions 2 and 6, which influence its electronic and steric properties. Pyrrolo-pyrimidinones are of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,6-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O/c1-6-5-9(12)11-7(2)3-4-8(11)10-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
DFZKDHTVZCVUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N12)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
General Synthetic Strategy
The synthesis of pyrrolo[1,2-a]pyrimidin-4-one derivatives typically involves cyclization reactions starting from aminopyrrole or pyrrolidine precursors combined with appropriate carbonyl or acyl components to form the fused heterocyclic system. The methyl substitutions at positions 2 and 6 are introduced either by using methyl-substituted starting materials or through selective alkylation steps.
Reported Synthetic Procedures
Synthesis via Cyclization of 2-Iminopyrrolidine with Ethyl-4-Chloroacetoacetate
A well-documented approach involves the reaction of 2-iminopyrrolidine with ethyl-4-chloroacetoacetate to form 7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one derivatives, which can be further modified to yield the 2,6-dimethyl substituted analogs.
-
- 2-Iminopyrrolidine and ethyl-4-chloroacetoacetate are reacted in an appropriate solvent under reflux conditions.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The product is isolated by filtration after precipitation and purified by recrystallization.
- Subsequent substitution reactions with amines or alkylating agents introduce the methyl groups at the desired positions.
-
- Yields for such reactions typically range from 60% to 70%.
- Purification is often achieved by recrystallization from methanol/water mixtures.
Refluxing Aminopyrrole Derivatives with Formamide
Another method involves heating aminopyrrole derivatives with formamide under reflux to promote ring closure and formation of the pyrrolo[1,2-a]pyrimidin-4-one core.
-
- Aminopyrrole (0.01 mol) is suspended in formamide (30 mL) and refluxed for approximately 9 hours.
- After cooling, the mixture is poured into ice water to precipitate the product.
- The solid is filtered, dried, and recrystallized from ethanol.
Use of Phosphorus Oxychloride Mediated Cyclization
For related fused heterocycles, phosphorus oxychloride has been employed to facilitate cyclization reactions involving ketoesters and amines, which could be adapted for the synthesis of 2,6-dimethyl derivatives.
-
- Ketoester and amine precursors are dissolved in toluene.
- Phosphorus oxychloride is added dropwise at 25-35°C.
- The mixture is heated under reflux for several hours.
- After workup involving pH adjustment and extraction, the product is purified by recrystallization.
Summary of Preparation Conditions and Yields
Analytical and Spectral Data Supporting the Preparations
NMR Spectroscopy:
Characteristic proton signals for the methyl groups at positions 2 and 6 appear as singlets in the 1H NMR spectrum, typically around δ 2.0-2.5 ppm. The pyrrolo and pyrimidinone ring protons resonate between δ 4.0-6.5 ppm depending on substitution and solvent.Mass Spectrometry:
Molecular ion peaks consistent with the molecular weight of the dimethyl-substituted pyrrolo[1,2-a]pyrimidin-4-one confirm the expected molecular formula.Melting Points: Reported melting points for the 2,6-dimethyl derivatives are in the range of 192-194°C, indicating a well-defined crystalline product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may include acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives
Pyrido[1,2-a]pyrimidin-4-one derivatives, such as those synthesized via Thorpe-Ziegler isomerization (e.g., intermediate 3 in ), replace the pyrrolo ring with a pyridine moiety. This substitution introduces aromatic nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities. For instance, halogenated derivatives like 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one exhibit enhanced reactivity in electrophilic substitutions due to electron-withdrawing halogens .
(b) Halogenated Derivatives
Halogenation (e.g., using N-halosuccinimides) at position 3 of pyrido[1,2-a]pyrimidin-4-one generates compounds with distinct physicochemical profiles. For example, 3-bromo derivatives display increased molecular polarity compared to the methyl-substituted target compound, affecting solubility and target binding .
(c) Complex Fused Systems
European patent applications (–6) describe advanced derivatives such as 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. These incorporate additional rings (e.g., pyrazolo, piperazine) that expand molecular complexity and modulate interactions with targets like kinases or GPCRs. The target compound’s simpler pyrrolo-pyrimidinone structure may offer synthetic accessibility but reduced selectivity compared to these multi-ring systems .
(d) Fluorinated Analogs
Fluorine substitution, as seen in 2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (), introduces electronegativity and metabolic stability. In contrast, the methyl groups in the target compound prioritize hydrophobic interactions over electronic effects .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Compounds
*Calculated based on standard atomic weights.
Key Observations:
- Lipophilicity : The target compound’s methyl groups increase logP compared to unsubstituted or halogenated analogs, favoring passive diffusion .
- Synthetic Complexity : Pyrido-fused systems () require multi-step syntheses (e.g., Thorpe-Ziegler isomerization), while pyrrolo derivatives may simplify preparation .
- Biological Activity : Fluorinated and multi-ring derivatives (–7) show promise in targeting CNS receptors (e.g., 5-HT or dopamine receptors), whereas the target compound’s activity remains less characterized .
Biological Activity
2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2060042-86-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 164.20 g/mol
- Structure : The compound features a pyrrolo[1,2-a]pyrimidine core which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its inhibitory effects on various enzymes and its antiparasitic properties.
Antiparasitic Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant inhibitory activity against pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. In a study involving structure-based design and synthesis of pyrrolo[2,3-d]pyrimidines, several compounds demonstrated potent antitrypanosomal activity in vitro and in vivo .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes. For instance:
- PTR1 Inhibition : Substituted pyrrolo[2,3-d]pyrimidines were found to be effective in inhibiting PTR1 with varying degrees of potency. The most active compounds exhibited IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]pyrimidine derivatives. Key findings include:
- Substituent Effects : The introduction of different substituents at positions 2 and 6 significantly influences the inhibitory potency against PTR1. For example, hydrophobic groups at these positions generally enhance activity .
- Flexibility and Hydrophobicity : Compounds with flexible structures and appropriate hydrophobic characteristics tend to exhibit improved binding affinity to PTR1 .
Case Studies
Several studies have highlighted the biological efficacy of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
